![molecular formula C21H24N4O2 B14017424 4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine CAS No. 16018-10-3](/img/structure/B14017424.png)
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine is a chemical compound that belongs to the class of piperazine derivatives
Méthodes De Préparation
The synthesis of 4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dimethoxyphenylpiperazine with quinoline derivatives under specific conditions. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and may require catalysts to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine can be compared with other piperazine derivatives, such as:
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds have similar structural features but may exhibit different biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine derivatives: These compounds are studied for their potential as acetylcholinesterase inhibitors. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Propriétés
Numéro CAS |
16018-10-3 |
|---|---|
Formule moléculaire |
C21H24N4O2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine |
InChI |
InChI=1S/C21H24N4O2/c1-26-15-7-8-19(20(13-15)27-2)24-9-11-25(12-10-24)21-16-5-3-4-6-18(16)23-14-17(21)22/h3-8,13-14H,9-12,22H2,1-2H3 |
Clé InChI |
WKAQOHVOXNJWDY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)
![2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol](/img/structure/B14017355.png)
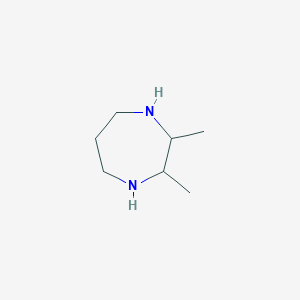
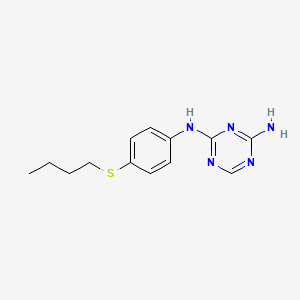
![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)



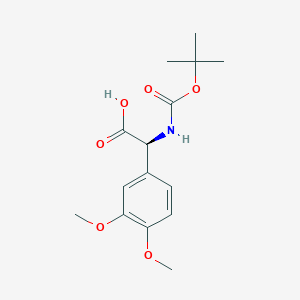
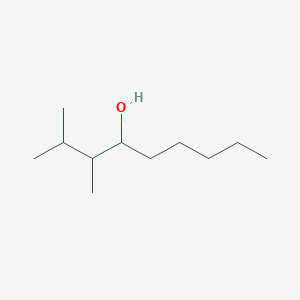
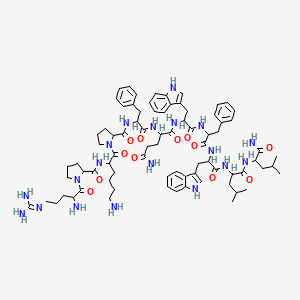
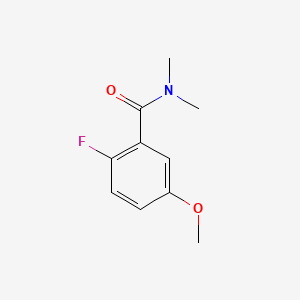
![N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017429.png)
